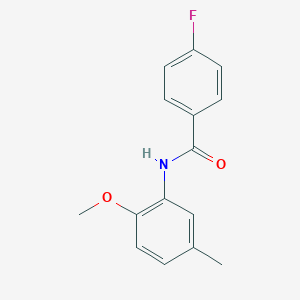
4-fluoro-N-(2-methoxy-5-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE: is an organic compound with the molecular formula C15H14FNO2 and a molecular weight of 259.283 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzanilide core structure. It is often used in chemical research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methoxybenzoic acid and 5-methylaniline.
Condensation Reaction: The 4-fluoro-2-methoxybenzoic acid is reacted with 5-methylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction forms the amide bond, resulting in the formation of 4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
In an industrial setting, the production of 4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
化学反応の分析
Types of Reactions:
4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Products with different functional groups replacing the fluorine atom.
Oxidation Reactions: Aldehydes or acids derived from the methoxy group.
Reduction Reactions: Amines or other reduced derivatives of the compound.
科学的研究の応用
4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- 4-FLUORO-2’-METHOXY-5’-NITROBENZANILIDE
- 4-FLUORO-2’-METHOXY-5’-CHLOROBENZANILIDE
- 4-FLUORO-2’-METHOXY-5’-HYDROXYBENZANILIDE
Comparison:
4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE is unique due to the presence of the methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it suitable for specific applications .
特性
分子式 |
C15H14FNO2 |
|---|---|
分子量 |
259.27 g/mol |
IUPAC名 |
4-fluoro-N-(2-methoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14FNO2/c1-10-3-8-14(19-2)13(9-10)17-15(18)11-4-6-12(16)7-5-11/h3-9H,1-2H3,(H,17,18) |
InChIキー |
YUOWFZNJQQBNRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


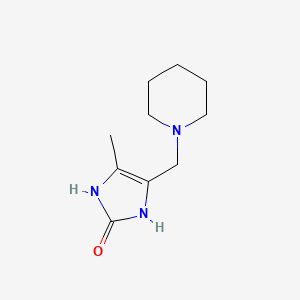
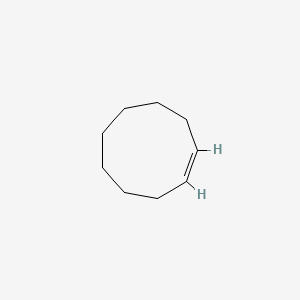
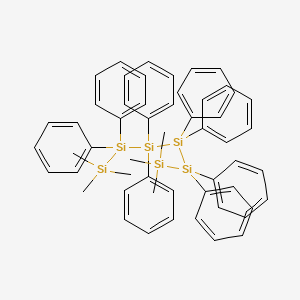
![2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951102.png)

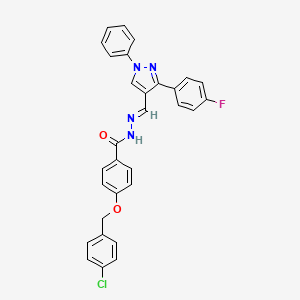
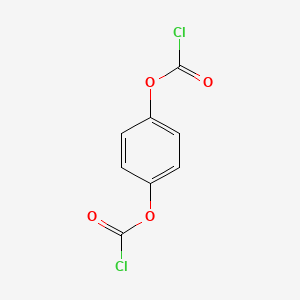
![5-Benzyl-2,5-diazaspiro[3.4]octane](/img/structure/B11951125.png)
![2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951133.png)
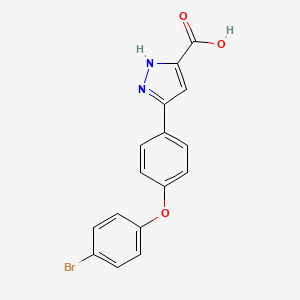
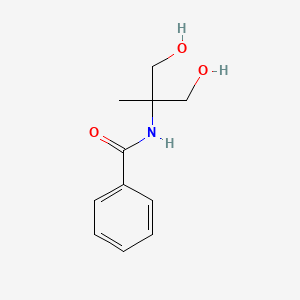
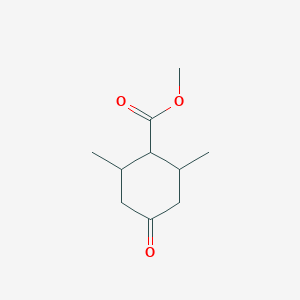

![Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-](/img/structure/B11951157.png)
